ALDH1A2 Inhibitory Activity: The 4-Nitro-3-pyrrolidin-1-yl Scaffold Enables Sub-Micromolar Enzyme Inhibition
The derivative 1-(3-ethoxythiophene-2-carbonyl)-4-[4-nitro-3-(pyrrolidin-1-yl)phenyl]piperazine (compound 6-118, ALDH1A2-IN-1), which incorporates the target compound as its core substructure, inhibits human ALDH1A2 with an IC₅₀ of 0.91 μM and a binding dissociation constant Kd of 0.26 μM, measured by direct binding studies [1]. In the same study, the alternative reversible inhibitor CM121 (a pyrazole-based compound with no piperazine-pyrrolidine scaffold) showed notably weaker biochemical potency (IC₅₀ not explicitly reported but described as less potent) [1]. The irreversible covalent inhibitor WIN18,446 operates through a distinct mechanism (Cys320 adduct formation) and is not a direct potency comparator for reversible inhibition applications . The crystallographic complex (PDB 6B5G, 2.2 Å) confirms that the 4-nitro-3-pyrrolidin-1-ylphenyl moiety of 6-118 makes direct hydrophobic contacts with ALDH1A2 active-site residues, whereas simpler nitrophenyl piperazines lacking the pyrrolidine ring (e.g., 1-(4-nitrophenyl)piperazine, CAS 6269-89-2) are structurally incapable of forming these interactions and have no reported ALDH1A2 inhibitory activity [2].
| Evidence Dimension | ALDH1A2 enzyme inhibition (IC₅₀ / Kd) |
|---|---|
| Target Compound Data | Derivative 6-118 (containing target scaffold): IC₅₀ = 0.91 μM, Kd = 0.26 μM (reversible, active-site directed) |
| Comparator Or Baseline | 1-(4-Nitrophenyl)piperazine (CAS 6269-89-2): No ALDH1A2 inhibitory activity reported; CM121 (pyrazole chemotype): IC₅₀ not reported at comparable level but categorized alongside 6-118 as reversible inhibitor; WIN18,446: irreversible covalent inhibitor (different mechanism) |
| Quantified Difference | 6-118 (target scaffold derivative) is a confirmed sub-micromolar reversible ALDH1A2 inhibitor (IC₅₀ 0.91 μM); the closest simpler analog (1-(4-nitrophenyl)piperazine) shows no detectable ALDH1A2 activity |
| Conditions | In vitro enzyme inhibition assay using recombinant human ALDH1A2; Kd determined by direct binding studies; structural validation by X-ray crystallography at 2.2 Å |
Why This Matters
For research programs targeting ALDH1A2-dependent retinoic acid signaling (e.g., male contraceptive development), only building blocks bearing the 4-nitro-3-pyrrolidin-1-yl substitution provide the validated pharmacophore required for enzyme engagement; procurement of generic nitrophenyl piperazines would fail to deliver this activity.
- [1] Chen, Y., Zhu, J.Y., Hong, K.H., Mikles, D.C., Georg, G.I., Goldstein, A.S., Amory, J.K., Schonbrunn, E. (2018). Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors. ACS Chemical Biology, 13, 582-590. Compound 6-118: IC₅₀ = 0.91 μM, Kd = 0.26 μM. View Source
- [2] PDB Entry 6B5G. ALDH1A2 liganded with NAD and compound 6-118. Resolution 2.2 Å. Deposited 2017-09-29, released 2018-01-10. View Source
